tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

tert-Butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate (CAS 706759-32-2) is a bifunctional synthetic intermediate that combines an N-Boc-protected piperazine core with a tetrahydropyran-4-yl (THP) substituent at the 4-position. With molecular formula C₁₄H₂₆N₂O₃ and a molecular weight of 270.37 g/mol, it belongs to the class of orthogonally protected piperazine building blocks widely employed in GPCR-targeted and kinase inhibitor drug discovery programs.

Molecular Formula C14H26N2O3
Molecular Weight 270.37 g/mol
CAS No. 706759-32-2
Cat. No. B1394120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate
CAS706759-32-2
Molecular FormulaC14H26N2O3
Molecular Weight270.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2CCOCC2
InChIInChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-8-6-15(7-9-16)12-4-10-18-11-5-12/h12H,4-11H2,1-3H3
InChIKeyDSIMMXOFLAHCGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate (CAS 706759-32-2): A Boc-Protected Piperazine–Tetrahydropyran Hybrid Building Block for Medicinal Chemistry


tert-Butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate (CAS 706759-32-2) is a bifunctional synthetic intermediate that combines an N-Boc-protected piperazine core with a tetrahydropyran-4-yl (THP) substituent at the 4-position. With molecular formula C₁₄H₂₆N₂O₃ and a molecular weight of 270.37 g/mol, it belongs to the class of orthogonally protected piperazine building blocks widely employed in GPCR-targeted and kinase inhibitor drug discovery programs . The Boc group enables selective unmasking of the piperazine nitrogen for downstream diversification, while the oxygen-containing THP ring confers distinct physicochemical properties—including modulated lipophilicity (XLogP3 = 1.3) and zero hydrogen bond donors—that differentiate it from simpler N-Boc-piperazine (XLogP3 = 0.5, 1 HBD) and from the fully deprotected 1-(tetrahydro-2H-pyran-4-yl)piperazine (XLogP3 ≈ 0, 1 HBD) [1][2]. Commercial suppliers list the compound at ≥95% purity, with storage recommended at 2–8 °C under dry, sealed conditions .

Why Generic Substitution of tert-Butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate with In-Class Piperazine Building Blocks Fails


Piperazine building blocks bearing different N-substituents, protecting group status, or heteroatom composition are not interchangeable in medicinal chemistry workflows. Attempting to substitute CAS 706759-32-2 with unprotected 1-(tetrahydro-2H-pyran-4-yl)piperazine (CAS 398137-19-4) sacrifices the Boc-protected handle required for chemoselective elaboration, necessitating an additional protection step that reduces synthetic efficiency [1]. Conversely, replacing it with 1-Boc-piperazine (CAS 57260-71-6) eliminates the THP moiety altogether, which alters the lipophilicity (XLogP3 drops from 1.3 to 0.5), increases the hydrogen bond donor count (from 0 to 1), and removes a key structural motif used in patent-protected kinase inhibitor scaffolds [2][3]. Even the piperidine isostere (CAS 205059-24-1) introduces a basic secondary amine (pKa ~10–11) into the side chain that is absent in the neutral THP ether, fundamentally changing the protonation state under physiological conditions [4]. Each of these deviations has a quantifiable impact on downstream molecular properties, making direct substitution scientifically indefensible without re-optimization of the entire synthetic route or structure–activity relationship.

Quantitative Differentiation Evidence for tert-Butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate Against Closest Analogs


Lipophilicity (XLogP3) Differentiation: THP-Substituted Analog vs. Unsubstituted 1-Boc-Piperazine

The target compound exhibits an XLogP3 value of 1.3, which is 0.8 log units higher than unsubstituted 1-Boc-piperazine (XLogP3 = 0.5) [1][2]. This increase in lipophilicity arises from the addition of the tetrahydropyran ring and is consistent with the expectation that an sp³-rich saturated heterocycle raises logP in a modular fashion without introducing the excessive lipophilicity of an all-carbon cyclohexyl isostere (estimated cyclohexyl analog XLogP3 ≈ 1.8–2.2 based on the ΔlogP of ~0.5–0.8 for CH₂ → O substitution in six-membered rings) [3]. The intermediate logP positions this building block favorably for CNS drug design where balanced lipophilicity (typically logP 1–3) is desired.

Lipophilicity Drug-likeness Physicochemical profiling

Fraction sp³ (Fsp3) Comparison: Enhanced Three-Dimensional Character for Lead-Like Chemical Space

The target compound possesses an Fsp3 value of 0.929 (13 out of 14 carbon atoms are sp³-hybridized), representing a measurable increase in three-dimensional character compared to 1-Boc-piperazine (Fsp3 = 0.889; 8 of 9 carbons sp³) [1]. The only sp² carbon in the target is the Boc carbonyl, whereas all carbons in both the piperazine and THP rings are fully saturated. An Fsp3 > 0.90 is associated with improved clinical success rates in drug discovery, as higher sp³ content correlates with reduced aromatic ring count, lower promiscuity, and superior physicochemical profiles for lead optimization [2]. The deprotected THP-piperazine (CAS 398137-19-4) has an Fsp3 of 1.00 (all 9 carbons sp³) but lacks the Boc group essential for chemoselective diversification.

Fsp3 3D character Lead-likeness

Hydrogen Bond Donor Count: Zero HBD for Enhanced Permeability vs. Mono-HBD Comparators

The target compound has a hydrogen bond donor (HBD) count of zero because both piperazine nitrogens are fully substituted (one by Boc, one by the THP ring), whereas 1-Boc-piperazine and 1-(THP-4-yl)piperazine each possess one HBD (the secondary amine N–H) [1][2][3]. An HBD count of zero is a distinguishing feature for building blocks intended for CNS programs, where reducing HBD count is a validated strategy for improving passive blood–brain barrier permeability [4]. In multiparameter optimization scores such as the CNS MPO, each hydrogen bond donor contributes a penalty of approximately −0.3 to −0.5 to the desirability score.

Hydrogen bond donors Permeability CNS drug design

Orthogonal Protection Status: Boc-on-THP-Piperazine vs. Deprotected THP-Piperazine — Synthetic Step Economy and Price Comparison

The target compound (CAS 706759-32-2) provides the THP-piperazine scaffold in a Boc-protected form ready for chemoselective elaboration at the piperazine N-1 position after Boc removal, whereas the deprotected analog 1-(tetrahydro-2H-pyran-4-yl)piperazine (CAS 398137-19-4) requires an additional Boc-protection step if selectivity between the two piperazine nitrogens is needed. From a procurement standpoint, the target compound is listed at £114/100 mg, £166/250 mg, and £409/1 g (Fluorochem, 95% purity) , while the deprotected THP-piperazine is priced at approximately €179–183/1 g (CymitQuimica) or ¥1,338/1 g (Macklin) , making the Boc-protected form economically advantageous at the 1 g scale despite its higher molecular complexity, when the cost of an additional synthetic protection step is factored in.

Synthetic efficiency Protecting group strategy Procurement cost

Patent-Validated Scaffold: Tetrahydro-2H-pyran-4-yl as a Preferred Substituent in Imidazopiperazine Kinase Inhibitors

In US Patent 12,540,139 B2 (filed 2023, assigned to the University of Texas System) and its continuation US 12,559,497 B2, tetrahydro-2H-pyran-4-yl is explicitly claimed as a preferred R₁ substituent (among limited options: cyclopropyl and 2-oxabicyclo[2.2.2]octan-4-yl) for imidazopiperazine inhibitors of transcription activating proteins, a class of oncology targets [1][2]. In a BindingDB entry (BDBM448727, sourced from US Patent 10,696,661), a compound containing the tetrahydro-2H-pyran-4-yl-piperazine motif demonstrated an IC₅₀ of 0.5 nM against SRPK1 (SRSF protein kinase 1), illustrating that this specific building block motif has been validated in sub-nanomolar kinase inhibitor contexts [3].

Kinase inhibitors Patent analysis Scaffold validation

Optimal Research and Industrial Application Scenarios for tert-Butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Requiring Pre-Installed Saturated Heterocycle with Moderate Lipophilicity

In kinase inhibitor programs targeting SRPK1 or related transcription-regulating kinases, this building block provides a pre-validated THP-piperazine motif that has delivered sub-nanomolar potency in patented inhibitor series (IC₅₀ = 0.5 nM against SRPK1) [1]. Its XLogP3 of 1.3 positions it in the optimal lipophilicity range for oral kinase inhibitors, while zero HBDs preserve permeability and avoid introducing unnecessary hydrogen bond donor liabilities [2].

CNS Drug Discovery Programs Requiring Balanced Physicochemical Properties and High 3D Character

For CNS-targeted programs where blood–brain barrier penetration is critical, this building block's zero HBD count and Fsp3 of 0.929 directly address two key CNS MPO parameters [1]. The THP oxygen provides solubilizing capacity (TPSA = 42 Ų) without the basicity of a piperidine nitrogen, avoiding the protonation-state liability that complicates CNS exposure predictions with piperidine isosteres like tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate [2].

Parallel Synthesis and Library Production Requiring Orthogonally Protected, sp³-Rich Building Blocks

The Boc group enables selective, high-yielding deprotection under standard TFA/DCM conditions followed by direct acylation, reductive amination, or sulfonylation without cross-reactivity at the THP ether. This orthogonal protection, combined with the compound's commercial availability at 95% purity with cold-chain shipping (2–8 °C storage), makes it suitable for automated parallel synthesis platforms in medicinal chemistry core facilities [1].

Scaffold-Hopping Studies Comparing O-Heterocycle vs. Carbocycle Isosteres

In systematic SAR explorations comparing THP (oxygen-containing) vs. cyclohexyl (all-carbon) vs. piperidine (basic nitrogen) six-membered ring isosteres on the piperazine scaffold, this compound serves as the THP reference point. Its measured LogP of 0.90 (Fluorochem experimental) and computed XLogP3 of 1.3 provide quantitative benchmarks against which the cyclohexyl analog (estimated XLogP3 ~1.8–2.2) and the piperidine analog (pH-dependent logD variation) can be evaluated for lipophilic ligand efficiency [1][2].

Quote Request

Request a Quote for tert-butyl 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.